molecular formula C19H27N3O4S B2750952 N'-(2-Methoxyphenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide CAS No. 2415503-48-7

N'-(2-Methoxyphenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide

Cat. No. B2750952
M. Wt: 393.5
InChI Key: WIMGCQDJWFILRR-UHFFFAOYSA-N
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Description

N-(2-Methoxyphenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide, also known as MTMO, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MTMO belongs to the class of oxamide derivatives and has been shown to exhibit promising biological activity against various diseases.

Scientific Research Applications

N'-(2-Methoxyphenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. N'-(2-Methoxyphenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide has also been shown to possess anti-inflammatory, antifungal, and antiviral properties. Moreover, N'-(2-Methoxyphenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide has been shown to exhibit neuroprotective activity and has potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Mechanism Of Action

The exact mechanism of action of N'-(2-Methoxyphenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide is not fully understood. However, studies have suggested that N'-(2-Methoxyphenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide exerts its biological activity by inhibiting specific enzymes and signaling pathways. N'-(2-Methoxyphenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibition has been shown to induce cell cycle arrest and apoptosis in cancer cells. N'-(2-Methoxyphenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide has also been shown to inhibit the activity of the NF-κB signaling pathway, which plays a critical role in inflammation and cancer development.

Biochemical And Physiological Effects

N'-(2-Methoxyphenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide has been shown to exhibit various biochemical and physiological effects. Studies have shown that N'-(2-Methoxyphenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide can induce cell cycle arrest and apoptosis in cancer cells. N'-(2-Methoxyphenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce inflammation in animal models. Moreover, N'-(2-Methoxyphenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide has been shown to enhance cognitive function and improve memory in animal models.

Advantages And Limitations For Lab Experiments

N'-(2-Methoxyphenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to exhibit potent biological activity against various diseases. N'-(2-Methoxyphenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide is also stable and can be stored for extended periods without degradation. However, there are some limitations to the use of N'-(2-Methoxyphenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide in lab experiments. N'-(2-Methoxyphenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide has low solubility in water, which can make it difficult to administer in vivo. Moreover, the exact mechanism of action of N'-(2-Methoxyphenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide is not fully understood, which can make it challenging to design experiments to elucidate its biological activity.

Future Directions

There are several future directions for research on N'-(2-Methoxyphenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide. One potential direction is to investigate the use of N'-(2-Methoxyphenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide in combination with other drugs for the treatment of cancer. Studies have shown that HDAC inhibitors can enhance the activity of other chemotherapeutic agents. Another potential direction is to investigate the use of N'-(2-Methoxyphenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide in the treatment of neurodegenerative diseases. N'-(2-Methoxyphenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide has been shown to exhibit neuroprotective activity and has potential applications in the treatment of Alzheimer's and Parkinson's disease. Moreover, further studies are needed to elucidate the exact mechanism of action of N'-(2-Methoxyphenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide and to identify potential targets for its biological activity.

Synthesis Methods

N'-(2-Methoxyphenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide can be synthesized using a simple and efficient method. The synthesis of N'-(2-Methoxyphenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide involves the reaction of 2-methoxybenzoyl chloride with 4-thiomorpholin-4-yloxan-4-ylmethylamine in the presence of a base. The resulting product is then treated with oxalic acid to obtain N'-(2-Methoxyphenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide as a white solid.

properties

IUPAC Name

N'-(2-methoxyphenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O4S/c1-25-16-5-3-2-4-15(16)21-18(24)17(23)20-14-19(6-10-26-11-7-19)22-8-12-27-13-9-22/h2-5H,6-14H2,1H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIMGCQDJWFILRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C(=O)NCC2(CCOCC2)N3CCSCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(2-methoxyphenyl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}ethanediamide

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